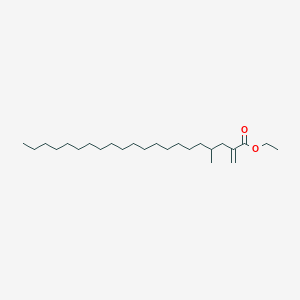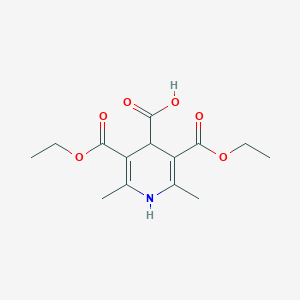
3-Iodo-2,5-thiophenedicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,5-thiophenedicarbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds. It is a yellow crystalline solid that is widely used in scientific research. This compound has several applications in the field of organic chemistry and biochemistry.
Scientific Research Applications
3-Iodo-2,5-thiophenedicarbaldehyde has several applications in scientific research. It is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is also used in the field of biochemistry as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Mechanism Of Action
The mechanism of action of 3-Iodo-2,5-thiophenedicarbaldehyde is not well understood. However, it is believed to work by binding to specific receptors in cells and altering their function. It has been shown to bind to the DNA of cancer cells and induce apoptosis, or programmed cell death.
Biochemical And Physiological Effects
3-Iodo-2,5-thiophenedicarbaldehyde has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Iodo-2,5-thiophenedicarbaldehyde in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biochemistry. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are several future directions for the research and development of 3-Iodo-2,5-thiophenedicarbaldehyde. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of new applications for this compound in the field of biochemistry. Additionally, there is a need for further research on the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-Iodo-2,5-thiophenedicarbaldehyde is a versatile and widely used compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in the field of biochemistry and its potential use in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-Iodo-2,5-thiophenedicarbaldehyde is a multistep process that involves the reaction of 2,5-dibromothiophene with potassium iodide in the presence of copper powder to form 2-iodo-5-bromothiophene. This intermediate product is then reacted with diethyl malonate in the presence of sodium ethoxide to form 2,5-thiophenedicarboxylic acid. Finally, the carboxylic acid is converted into 3-Iodo-2,5-thiophenedicarbaldehyde by reacting it with thionyl chloride and dimethylformamide.
properties
CAS RN |
18799-87-6 |
|---|---|
Product Name |
3-Iodo-2,5-thiophenedicarbaldehyde |
Molecular Formula |
C6H3IO2S |
Molecular Weight |
266.06 g/mol |
IUPAC Name |
3-iodothiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
InChI Key |
XQMYJNGEGBKWSG-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)C=O |
Canonical SMILES |
C1=C(SC(=C1I)C=O)C=O |
synonyms |
3-Iodo-2,5-thiophenedicarbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
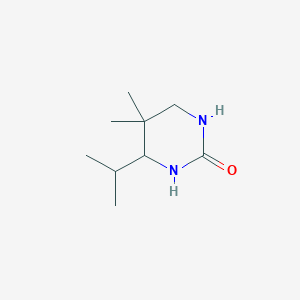
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
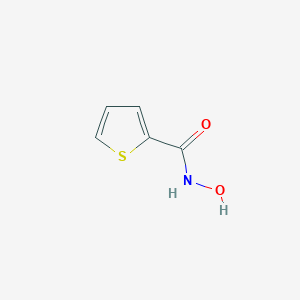



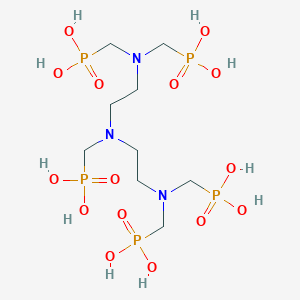
![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
